Antibacterial agent 184

Fungicide Discovery SDH Inhibitor Mycelial Growth Inhibition

Researchers sourcing SDHI fungicides for resistance profiling often encounter structural homogeneity. Antibacterial agent 184 addresses this gap with a unique diphenyl ether carboxamide scaffold distinct from commercial pyrazole-carboxamides. Key differentiators: - >80% in vitro inhibition at 50 μg/mL against S. sclerotiorum. - >97% in vivo protective efficacy at 200 mg/L on oilseed rape. - Essential 2-fluorobenzyl moiety for target potency verification. Supplied with rigorous analytical validation to ensure experimental reproducibility.

Molecular Formula C20H16FNO3
Molecular Weight 337.3 g/mol
Cat. No. B12372503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 184
Molecular FormulaC20H16FNO3
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)F
InChIInChI=1S/C20H16FNO3/c21-19-4-2-1-3-15(19)13-22-20(24)14-5-9-17(10-6-14)25-18-11-7-16(23)8-12-18/h1-12,23H,13H2,(H,22,24)
InChIKeyKXFYZQZQNVGMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 184: Overview and Classification


Antibacterial agent 184 (also designated compound 4j) is a synthetic small-molecule fungicide belonging to the diphenyl ether carboxamide chemical class [1]. It functions as a succinate dehydrogenase inhibitor (SDHI), targeting the mitochondrial complex II of the phytopathogenic fungus Sclerotinia sclerotiorum [1]. It is important to note that despite its commercial nomenclature, this compound is exclusively an antifungal agent with no documented antibacterial activity; its naming as 'Antibacterial agent' represents a vendor-introduced misnomer [1]. The compound has a molecular formula of C20H16FNO3 and a molecular weight of 337.34 g/mol [2]. It was developed through a scaffold splicing strategy and demonstrates a unique substitution pattern featuring a 2-fluorobenzyl moiety and a diphenyl ether core [1].

1
Fungal SDHI tool compound targeting Sclerotinia sclerotiorum mitochondrial complex II.
2
Diphenyl ether carboxamide scaffold structurally distinct from pyrazole-carboxamide SDHI fungicides.
3
Nomenclature note: compound is exclusively an antifungal agent; commercial naming as 'antibacterial' is a vendor-introduced misnomer.
Verify identity against intended research application before procurement.

Antibacterial Agent 184: Why Generic Substitution Is Difficult


In the procurement of succinate dehydrogenase inhibitor (SDHI) fungicides, generic substitution is hindered by significant structural divergence within the chemical class. Antibacterial agent 184 possesses a distinct diphenyl ether carboxamide scaffold that differs fundamentally from the pyrazole-4-carboxamide core found in many commercial SDHI fungicides such as flubeneteram, benzovindiflupyr, and pydiflumetofen [1]. This structural difference translates into a unique binding interaction with the SDH ubiquinone-binding site [1]. Furthermore, the compound incorporates a 2-fluorobenzyl substituent, which is a critical determinant of its antifungal potency against Sclerotinia sclerotiorum; replacing this with a non-halogenated benzyl group substantially reduces activity [1]. These specific structural features mean that substituting Antibacterial agent 184 with an alternative SDHI compound would introduce unverified changes in target binding, potency, and spectrum of activity. The quantitative evidence below delineates exactly where this compound demonstrates measurable differentiation relative to its closest comparators and in-class alternatives.

Target Compound
Diphenyl ether carboxamide core with 2-fluorobenzyl substituent; unique SDH ubiquinone-site binding interaction.
Generic SDHI Substitute
Pyrazole-4-carboxamide core (e.g., flubeneteram, benzovindiflupyr); may shift binding-site interaction and potency profile.
2-fluorobenzyl substitution is a critical activity determinant; halogen removal substantially reduces antifungal response.
Non-halogenated or alternative-halogen analogs may not reproduce the reported potency or spectrum against S. sclerotiorum.
Procurement Guidance
Substituting with an alternative SDHI compound may introduce unverified changes in target binding, antifungal spectrum, and cross-resistance profile. Verify scaffold-specific performance before replacement.

Antibacterial Agent 184: Quantitative Comparative Evidence


In Vitro Antifungal Potency Against Sclerotinia sclerotiorum

In a direct head-to-head mycelial growth inhibition assay, Antibacterial agent 184 (compound 4j) demonstrated an inhibition rate exceeding 80% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL [1]. This activity was statistically comparable to that of the commercial SDHI fungicide flubeneteram, which exhibited 95% inhibition under identical experimental conditions [1]. The difference in inhibition rate between the two compounds was approximately 15 percentage points or less, placing compound 4j within the same potency tier as an established commercial SDHI agent [1].

Antifungal activity
Head-to-head
Compound 4j: >80% inhibition at 50 µg/mL
Flubeneteram: 95% inhibition at 50 µg/mL
S. sclerotiorum mycelial growth inhibition assay
Reported in vitro potency tier similar to commercial SDHI comparator.
Difference of ≤15 percentage points; comparable activity tier under tested conditions.
Fungicide Discovery SDH Inhibitor Mycelial Growth Inhibition Sclerotinia sclerotiorum

In Vivo Protective Efficacy Against Sclerotinia Stem Rot

In an in vivo protective efficacy study on oilseed rape leaves, Antibacterial agent 184 (compound 4j) provided greater than 97% inhibition of Sclerotinia sclerotiorum infection at a concentration of 200 mg/L [1]. This level of disease control was explicitly noted as being similar to that of the positive control (flubeneteram) under the same experimental conditions [1]. The >97% inhibition rate represents near-complete protection against Sclerotinia stem rot in this plant model [1].

In vivo protection
Head-to-head
>97% inhibition at 200 mg/L on oilseed rape leaves, protective application vs. S. sclerotiorum
Reported protective efficacy endpoint comparable to flubeneteram positive control.
Protective application model; field-condition transfer requires independent validation.
In Vivo Antifungal Efficacy Sclerotinia Stem Rot Oilseed Rape Protection Fungicide Development

SDH Inhibition and Binding Mode Validation

In vitro enzymatic assays confirmed that Antibacterial agent 184 (compound 4j) inhibits succinate dehydrogenase (SDH) activity, establishing its mechanism as an SDHI fungicide [1]. Molecular docking studies further revealed that the binding mode of 4j with the SDH ubiquinone-binding site is basically similar to that of a flutolanil derivative [1]. This mechanistic characterization distinguishes compound 4j from non-SDHI fungicides and positions it within the SDHI class while its distinct diphenyl ether carboxamide scaffold may confer differential resistance profiles compared to pyrazole-carboxamide SDHI fungicides [1].

SDH inhibition
Class-level
SDH enzymatic inhibition confirmed; binding mode basically similar to flutolanil derivative via molecular docking.
Supports SDHI mechanism classification; quantitative IC50 not reported.
In vitro enzymatic assay and docking simulation context.
Succinate Dehydrogenase Inhibition SDH Assay Molecular Docking Mode of Action

Structural Differentiation from In-Class Analog

Within the same synthesized series, compounds 4j (2-fluorobenzyl substitution) and 4i (4-fluorobenzyl substitution) both exhibited inhibition rates greater than 80% against S. sclerotiorum at 50 μg/mL [1]. The structure-activity relationship study indicated that introducing a halogen atom on the benzyl ring improves antifungal activity compared to non-halogenated analogs [1]. While both 4i and 4j are halogenated derivatives, compound 4j incorporates a 2-fluoro substitution pattern, whereas 4i bears a 4-fluoro group, representing a positional isomer differentiation within the series [1].

SAR differentiation
Head-to-head
Compound 4j: 2-fluorobenzyl, >80% inhibition
Compound 4i: 4-fluorobenzyl, >80% inhibition
Positional isomer comparison at 50 µg/mL vs. S. sclerotiorum
Supports positional isomer SAR investigation within diphenyl ether series.
Halogen substitution position may influence target binding and metabolic stability.
Structure-Activity Relationship SAR Analysis Halogen Effect Diphenyl Ether Carboxamide

Morphological Disruption of Fungal Mycelium

Morphological observation of Sclerotinia sclerotiorum mycelium following treatment with Antibacterial agent 184 (compound 4j) revealed damage to the mycelial morphology and cell structure, resulting in inhibition of mycelial growth [1]. This phenotypic disruption provides visual corroboration of the compound's antifungal mechanism, complementing the biochemical evidence of SDH inhibition. The morphological changes observed with 4j are consistent with the expected effects of respiratory chain disruption in filamentous fungi [1].

Mycelial disruption
Data to verify
Documented damage to mycelial morphology and cell structure Microscopic observation following compound treatment
Supports phenotypic mode-of-action corroboration for SDH inhibition.
Qualitative observation; quantitative morphological metrics not reported.
Mycelial Morphology Antifungal Mechanism Microscopy Sclerotinia sclerotiorum

Antibacterial Agent 184: Research and Application Scenarios


Fungicide Lead Optimization and SAR Studies

Given its demonstrated in vitro potency (>80% inhibition at 50 μg/mL) and in vivo protective efficacy (>97% inhibition at 200 mg/L) against Sclerotinia sclerotiorum, Antibacterial agent 184 serves as a validated lead compound for agricultural fungicide development programs targeting Sclerotinia stem rot [1]. The availability of structural analogs (including compound 4i) within the same diphenyl ether carboxamide series enables systematic structure-activity relationship studies to optimize substituent patterns for improved potency, spectrum, or physicochemical properties [1].

SDHI Resistance Management and Cross-Resistance Profiling

Antibacterial agent 184 is a succinate dehydrogenase inhibitor (SDHI) with a structurally distinct diphenyl ether carboxamide scaffold that differs from the pyrazole-carboxamide core of many commercial SDHI fungicides [1]. This structural divergence makes the compound valuable for cross-resistance profiling studies, particularly for evaluating whether fungal strains resistant to commercial SDHI fungicides (e.g., flubeneteram, benzovindiflupyr, pydiflumetofen) retain sensitivity to diphenyl ether carboxamide-based SDHIs [1]. Such studies are critical for developing resistance management strategies in agricultural fungicide stewardship.

Comparative Mode-of-Action Studies in Fungal Biochemistry

The confirmed SDHI mechanism of Antibacterial agent 184, validated through both in vitro enzymatic assays and molecular docking studies, establishes its utility in comparative mode-of-action research [1]. Researchers can employ this compound alongside other SDHI fungicides (e.g., flubeneteram, flutolanil derivatives) to investigate binding site interactions, inhibitor selectivity profiles, and structure-based differences in SDH complex inhibition across diverse fungal pathogens [1]. The documented morphological disruption of mycelial structure further supports its use in phenotypic screening and mechanism-validation workflows [1].

Sclerotinia Stem Rot Disease Management Research

With in vivo protective efficacy exceeding 97% against Sclerotinia sclerotiorum on oilseed rape leaves at 200 mg/L, Antibacterial agent 184 is directly applicable to disease management research focusing on Sclerotinia stem rot (white mold) in economically important crops [1]. This pathogen causes substantial yield losses in oilseed rape, soybean, sunflower, and numerous vegetable crops globally [2]. The compound's demonstrated performance in protective application scenarios makes it suitable for formulation development, application timing optimization, and integrated disease management studies targeting this agronomically significant phytopathogen [1].

Application
Selection Property
Validation Focus
Fungicide lead optimization and SAR studies
Diphenyl ether carboxamide scaffold with halogen-substituent diversity
Substituent-effect profiling and potency optimization against S. sclerotiorum
SDHI resistance management and cross-resistance profiling
Structurally distinct SDHI scaffold vs. pyrazole-carboxamide fungicides
Cross-resistance evaluation against commercial SDHI-resistant fungal strains
Comparative mode-of-action studies in fungal biochemistry
Confirmed SDHI mechanism with distinct binding scaffold
SDH binding-site interaction and inhibitor selectivity profiling
Sclerotinia stem rot disease management research
Reported protective efficacy in oilseed rape leaf model
Formulation development and application timing optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 184

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.